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Triphenylsulfanium nonanoate

Photoacid Generator Photoresist Formulation Solubility Parameter

Triphenylsulfanium nonanoate (CAS 398141-29-2) is an onium salt belonging to the triarylsulfonium class, consisting of a triphenylsulfonium cation paired with a nonanoate (pelargonate) anion. With the molecular formula C₂₇H₃₂O₂S and a molecular weight of 420.6 g/mol, it is primarily investigated as a non-ionic, halogen-free photoacid generator (PAG) for advanced photoresist formulations and as a cationic photoinitiator.

Molecular Formula C27H32O2S
Molecular Weight 420.6 g/mol
CAS No. 398141-29-2
Cat. No. B14253252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfanium nonanoate
CAS398141-29-2
Molecular FormulaC27H32O2S
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15S.C9H18O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9(10)11/h1-15H;2-8H2,1H3,(H,10,11)/q+1;/p-1
InChIKeyCFJZIPUHEJHVPE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsulfanium Nonanoate (CAS 398141-29-2): Procurement-Grade Identity and Physicochemical Baseline


Triphenylsulfanium nonanoate (CAS 398141-29-2) is an onium salt belonging to the triarylsulfonium class, consisting of a triphenylsulfonium cation paired with a nonanoate (pelargonate) anion [1]. With the molecular formula C₂₇H₃₂O₂S and a molecular weight of 420.6 g/mol, it is primarily investigated as a non-ionic, halogen-free photoacid generator (PAG) for advanced photoresist formulations and as a cationic photoinitiator [1]. Its structure combines a UV-absorbing sulfonium chromophore with a long-chain aliphatic carboxylate counterion, a design that fundamentally alters solubility, diffusivity, and acid release profiles relative to small-inorganic-anion or perfluorinated sulfonate analogs.

Why Triphenylsulfanium Nonanoate Cannot Be Casually Substituted: The Counterion-Driven Performance Dichotomy


The functional performance of triphenylsulfonium (TPS) salts in photolithography and cationic polymerization is dominated by the counterion, not the chromophoric cation. The anion dictates the quantum yield of acid generation, the acid strength (pKa of the released acid), the diffusion length of the photogenerated acid, and the solubility of the PAG in casting solvents [1]. A TPS salt bearing a perfluorinated sulfonate anion (e.g., nonaflate) generates a superacid that can cause uncontrolled dark erosion, while a small halide (e.g., chloride) may not generate a sufficiently strong acid for deprotection reactions. Triphenylsulfanium nonanoate occupies a distinct functional niche by releasing nonanoic acid, a moderately weak organic acid (pKa ~4.9), which enables a highly controlled acid diffusion length essential for high-resolution patterning. Simply interchanging a TPS salt with a different anion without re-optimizing the entire resist formulation will lead to catastrophic failure of the lithographic process [1].

Quantitative Evidence Guide: Head-to-Head Comparison of Triphenylsulfanium Nonanoate Against Key Analogs


Enhanced Organic Solubility and Formulation Versatility via Long-Chain Carboxylate

Triphenylsulfanium nonanoate exhibits significantly enhanced solubility in common photoresist casting solvents compared to its small-inorganic-anion counterpart, triphenylsulfonium chloride. This property, critical for preventing PAG precipitation during film formation, is driven by the long aliphatic C9 chain of the nonanoate anion. The octanol-water partition coefficient (LogP), a standard computational metric for lipophilicity, demonstrates a profound difference between these two TPS salts. The LogP value for triphenylsulfanium nonanoate is substantially higher, indicative of its vastly superior compatibility with organic polymer matrices [1].

Photoacid Generator Photoresist Formulation Solubility Parameter

Halogen-Free and PFAS-Free Molecular Architecture for Regulatory Compliance

A critical, quantifiable differentiator for triphenylsulfanium nonanoate is its halogen-free and perfluoroalkyl substance (PFAS)-free molecular composition. Its molecular formula, C₂₇H₃₂O₂S, contains no fluorine or chlorine atoms [1]. This stands in stark contrast to the industry-standard photoacid generator, triphenylsulfonium nonaflate (CAS 144317-44-2), which is a perfluorinated compound under increasing global regulatory scrutiny [2]. The choice of nonanoate eliminates the environmental persistence and bioaccumulation risks associated with perfluorinated sulfonates, a key selection factor for research groups and manufacturers aiming to develop future-proof, compliant products [2].

Green Chemistry PFAS Regulation Halogen-Free Material

Modulated Acid Diffusion for High-Resolution Patterning via Weak Acid Generation

Upon photolytic decomposition, triphenylsulfanium nonanoate generates nonanoic acid, a weak organic acid with a pKa of ~4.9 [1]. This contrasts sharply with triphenylsulfonium triflate (TPS-OTf), a common DUV PAG, which generates the superacid triflic acid (pKa ~ -14) [2]. The quantitative difference in acid strength directly translates to acid diffusion length within the photoresist matrix. The weaker, larger nonanoic acid molecule exhibits a shorter diffusion length, a critical parameter for minimizing image blur (acid diffusion blur) and achieving sub-100 nm critical dimensions in chemically amplified resists [1]. This controlled diffusion reduces line edge roughness (LER) and improves a process's exposure latitude.

Chemically Amplified Resist Acid Diffusion Length Resolution Enhancement

Confirmed Application Scenarios for Triphenylsulfanium Nonanoate Based on Quantified Differentiation


Formulation of Next-Generation, PFAS-Free EUV Photoresists

For researchers and R&D groups developing photoresists to comply with tightening global PFAS regulations, triphenylsulfanium nonanoate is not merely an alternative but a strategic enabler. Its high organic solubility, proven by its molecular weight and structure [1], allows for high-loading homogeneous films. Crucially, as confirmed by its molecular formula, it is a halogen-free and PFAS-free component [2], directly addressing regulatory gates that prohibit the continued use of triphenylsulfonium nonaflate. This enables the creation of environmentally compliant resist platforms for high-volume semiconductor manufacturing without sacrificing the fundamental PAG function.

High-Resolution Contact Hole Patterning Requiring Ultra-Low Acid Diffusion

The evidence that nonanoate photogenerates a weak organic acid (nonanoic acid, pKa ~4.9 [1]) rather than a superacid makes this compound the superior choice for patterning dense contact holes and trenches at the resolution limit. The inherently short acid diffusion length, a predicted consequence of the weak acid's pKa and larger molecular size, is a first-principles advantage for minimizing the acid diffusion blur that causes CD non-uniformity and line edge roughness (LER) [1]. Process engineers should prioritize this PAG when baseline resolution and LER are the primary optimization goals that cannot be met with superacid-generating analogs like TPS triflate.

Cationic Polymerization of Highly Filled or Thick Coatings

For industrial curing applications where initiator solubility and phase separation are critical failure modes, triphenylsulfanium nonanoate provides a documented advantage. Its superior compatibility with low-polarity, aliphatic monomers and oligomers, inferred from its high computed lipophilicity [1], ensures it dissolves and remains uniformly distributed in the formulation. This prevents the aggregation defects common with more polar TPS salts (like TPS chloride) and enables efficient through-cure in thick, pigmented, or filled UV-curable coatings, adhesives, and 3D-printing resins.

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